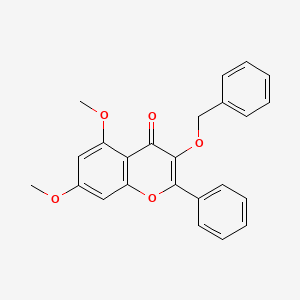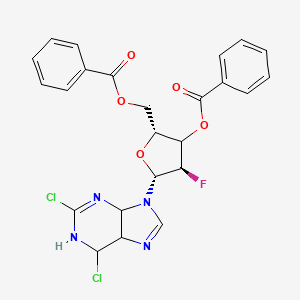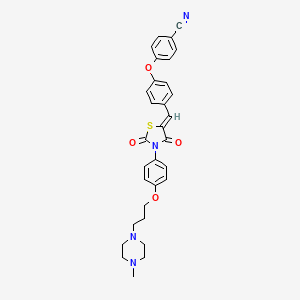
Ikk|A-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ikk|A-IN-1 is a small molecule inhibitor that targets the IκB kinase (IKK) complex, specifically inhibiting the activity of IKKα and IKKβ. The IKK complex plays a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in regulating immune responses, inflammation, and cell survival .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ikk|A-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Ikk|A-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while substitution reactions may produce functionalized analogs with different chemical properties .
Wissenschaftliche Forschungsanwendungen
Ikk|A-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NF-κB signaling pathway and its regulation.
Biology: Employed in cell-based assays to investigate the role of IKK in various cellular processes, such as inflammation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, autoimmune disorders, and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the NF-κB pathway.
Wirkmechanismus
Ikk|A-IN-1 exerts its effects by selectively inhibiting the kinase activity of IKKα and IKKβ. This inhibition prevents the phosphorylation and subsequent degradation of IκB proteins, which are inhibitors of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to activate target gene transcription. This mechanism effectively blocks the NF-κB signaling pathway, reducing inflammation and cell survival signals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ainsliadimer A: A natural product that selectively inhibits IKKα and IKKβ by covalently binding to a conserved cysteine residue.
IKKβ Inhibitors: Various small molecule inhibitors that specifically target IKKβ and block NF-κB activation.
Uniqueness of Ikk|A-IN-1
This compound is unique in its ability to selectively inhibit both IKKα and IKKβ, making it a valuable tool for studying the NF-κB pathway and its role in various diseases. Its specificity and potency distinguish it from other IKK inhibitors, providing a more targeted approach to modulating NF-κB signaling .
Eigenschaften
Molekularformel |
C31H30N4O4S |
|---|---|
Molekulargewicht |
554.7 g/mol |
IUPAC-Name |
4-[4-[(Z)-[3-[4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]benzonitrile |
InChI |
InChI=1S/C31H30N4O4S/c1-33-16-18-34(19-17-33)15-2-20-38-26-13-7-25(8-14-26)35-30(36)29(40-31(35)37)21-23-3-9-27(10-4-23)39-28-11-5-24(22-32)6-12-28/h3-14,21H,2,15-20H2,1H3/b29-21- |
InChI-Schlüssel |
HACZQYUWEAIJNO-ANYBSYGZSA-N |
Isomerische SMILES |
CN1CCN(CC1)CCCOC2=CC=C(C=C2)N3C(=O)/C(=C/C4=CC=C(C=C4)OC5=CC=C(C=C5)C#N)/SC3=O |
Kanonische SMILES |
CN1CCN(CC1)CCCOC2=CC=C(C=C2)N3C(=O)C(=CC4=CC=C(C=C4)OC5=CC=C(C=C5)C#N)SC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)
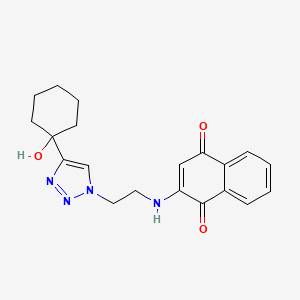

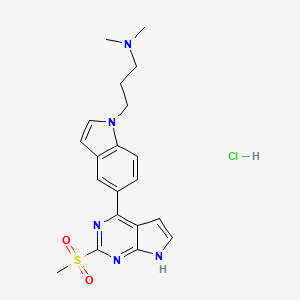
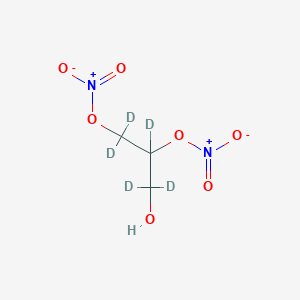
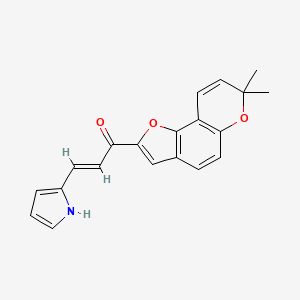
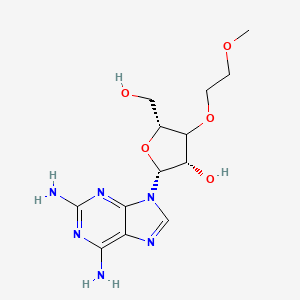
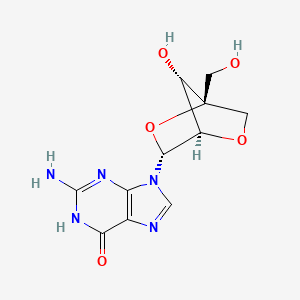
![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)

